2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Overview
Description
2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a chemical compound with the molecular formula C12H13ClN2 . It has a molecular weight of 220.7 .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroquinoline core, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing cyclohexane ring . This core is substituted with a chlorine atom, a nitrile group, and two methyl groups .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.20±0.1 g/cm3 and a predicted boiling point of 332.0±42.0 °C . The melting point and flash point are not available .Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study by Elkholy and Morsy (2006) describes the synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its reactivity with different chemical agents. This compound is a precursor in the synthesis of pyrimido[4,5-b]-quinoline derivatives, which have shown antimicrobial activity. This highlights its role in developing potential therapeutic agents (Y. M. Elkholy & M. A. Morsy, 2006).
Reactivity and Chemical Transformations
Klásek et al. (2021) investigated the reactivity of 3‐Chloroquinoline‐2,4‐diones with cyanide ions, leading to the synthesis of 3‐cyanoquinoline‐2,4‐diones. This study showcases the synthetic versatility of chloroquinoline derivatives in organic chemistry, offering pathways to novel compounds with potential bioactivity (A. Klásek et al., 2021).
One-Pot Synthesis Techniques
Wan et al. (2011) developed a one-pot synthesis method for N2-Substituted 2-Amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles using basic ionic liquid. This process exemplifies the efficiency and environmental friendliness of modern synthetic methods, producing compounds with potential applications in drug development and materials science (Y. Wan et al., 2011).
Antifungal Properties
A series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives synthesized by Gholap et al. (2007) were evaluated for their antifungal activity. This research illustrates the potential of chloroquinoline derivatives in addressing fungal infections, contributing to the search for new antifungal agents (A. R. Gholap et al., 2007).
Optoelectronic Properties
Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives through a DFT approach. The study demonstrates the potential of such compounds in optoelectronic applications, suggesting their use in developing advanced materials for electronic devices (A. Irfan et al., 2020).
Properties
IUPAC Name |
2-chloro-8,8-dimethyl-6,7-dihydro-5H-quinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-12(2)5-3-4-8-6-9(7-14)11(13)15-10(8)12/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAXZJFJGCBXFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=CC(=C(N=C21)Cl)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1511936-21-2 | |
Record name | 2-chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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